10-Undecen-1-ol, methanesulfonate
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Overview
Description
10-Undecen-1-ol, methanesulfonate, also known as 10-Undecenyl methanesulfonate, is a chemical compound with the molecular formula C12H24O3S and a molecular weight of 248.38 g/mol . It is a member of the methane sulfonate family and is characterized by the presence of an undecenyl group attached to a methanesulfonate moiety . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecen-1-ol, methanesulfonate typically involves the reaction of 10-Undecen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
10-Undecen-1-ol+Methanesulfonyl chloride→10-Undecen-1-ol, methanesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of methanesulfonic acid as a catalyst in esterification reactions is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
10-Undecen-1-ol, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
10-Undecen-1-ol, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological alkylating agents and their effects on cellular processes.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Undecen-1-ol, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the undecenyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes . This alkylation process can lead to the inhibition of cellular functions and has been studied for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
10-Undecen-1-ol: A precursor to 10-Undecen-1-ol, methanesulfonate, used in similar applications.
Methyl 10-undecenoate: Another derivative of undecenoic acid, used in the synthesis of various chemicals.
10-Undecenoic acid: A related compound used in the production of polymers and other industrial products.
Uniqueness
This compound is unique due to its combination of an undecenyl group and a methanesulfonate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
methanesulfonic acid;undec-10-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2,12H,1,3-11H2;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUYKQGTRKHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C=CCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789072 |
Source
|
Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-50-7 |
Source
|
Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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